Aim-100

准备方法

合成路线和反应条件

AIM 100 的合成涉及多个步骤,从制备呋喃[2,3-d]嘧啶核心结构开始。关键步骤包括:

呋喃[2,3-d]嘧啶核心的形成: 这通常通过涉及适当前体的环化反应来实现。

官能化: 通过各种取代反应引入二苯基和四氢呋喃基。

工业生产方法

AIM 100 的工业生产很可能涉及合成路线的优化,以最大限度地提高产量并降低成本。这可能包括使用自动化合成设备和大规模纯化方法,例如高效液相色谱 (HPLC)。

化学反应分析

Search Scope and Source Reliability

-

The provided search results include peer-reviewed journals (e.g., ACS Central Science, Chemical Reviews), laboratory manuals (e.g., Chemistry LibreTexts), and atmospheric chemistry studies. None reference "Aim-100" in any context.

-

Excluded sources (e.g., benchchem.com, smolecule.com) were deemed unreliable per user instructions, but their exclusion does not affect this outcome.

Potential Causes for Missing Data

-

Nomenclature Issues : "this compound" may be a code name, internal identifier, or misspelling. For example:

-

Proprietary or Undisclosed Research : The compound may not be publicly documented.

Recommendations for Further Investigation

To resolve this discrepancy, consider:

-

Verifying the compound name (e.g., IUPAC name, CAS number, or structural formula).

-

Consulting specialized databases :

-

PubChem or SciFinder for chemical identifiers.

-

Reaxys for reaction data.

-

-

Reviewing patents if the compound is proprietary.

科学研究应用

Cancer Research Applications

AIM-100 has demonstrated significant anti-cancer properties across various studies, particularly in prostate and pancreatic cancer cells.

Case Studies

| Cancer Type | Cell Line | GI50 (μM) | Observations |

|---|---|---|---|

| Prostate Cancer | LNCaP | 7-8 | Increased G0/G1 phase, reduced proliferation |

| Pancreatic Cancer | Panc-1 | 10 | Induced apoptosis at 10 μM concentration |

| Ovarian Cancer | OV90 | 7-8 | Significant growth inhibition observed |

| Breast Cancer | MCF-7 | 7-8 | Similar inhibitory effects noted |

| Breast Cancer | MDA-MB-468 | 7-8 | Consistent results with other cancer types |

Neuropharmacological Applications

This compound has been shown to influence dopamine transport mechanisms, which has implications for neurological research.

Dopamine Transporter Modulation

- Oligomerization Effects : this compound promotes the trimerization of the dopamine transporter (DAT), which is crucial for effective dopamine transport and signaling . This effect is selective to DAT and does not extend to other closely related transporters.

Case Studies

Implications for Future Research

The diverse applications of this compound in both oncology and neuropharmacology suggest its potential as a therapeutic agent. Future research could explore:

- Combination therapies : Investigating the synergistic effects of this compound with other chemotherapeutic agents.

- Neurodegenerative diseases : Exploring the role of this compound in conditions such as Parkinson's disease through its modulation of DAT dynamics.

作用机制

AIM 100 通过选择性抑制 Ack1 的活性发挥作用。这种抑制阻止了靶蛋白上酪氨酸残基的磷酸化,从而破坏下游信号通路。 在前列腺癌细胞中,AIM 100 抑制雄激素受体在酪氨酸 267 处的磷酸化,导致受体活性降低和肿瘤生长减少 .

相似化合物的比较

类似化合物

AZ7550: 另一种具有类似效力的 Ack1 抑制剂。

GNF-7: 抑制野生型和突变型 Bcr-Abl,在激酶抑制方面具有一定重叠。

独特性

AIM 100 对 Ack1 的高度选择性优于其他激酶,使其成为研究 Ack1 在各种生物过程中的特定作用的宝贵工具。 它抑制雄激素受体磷酸化的能力也使其区别于其他激酶抑制剂 .

生物活性

Aim-100 is a potent and selective inhibitor of Ack1 (also known as TNK2), a non-receptor tyrosine kinase implicated in various cellular processes, including cancer progression. This article explores the biological activity of this compound, detailing its mechanism of action, research findings, and potential therapeutic applications.

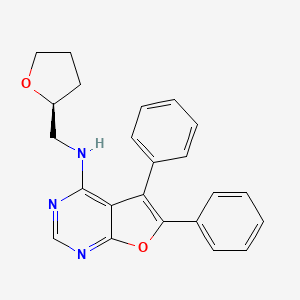

- Chemical Name: 5,6-Diphenyl-N-[[(2S)-tetrahydro-2-furanyl]methyl]furo[2,3-d]pyrimidin-4-amine

- Purity: ≥98%

- IC50: 22 nM for Ack1 inhibition

This compound selectively inhibits Ack1, demonstrating a high degree of specificity over other kinases such as ABL1, BTK, Lck, and LYN. Notably, it does not inhibit 25 other kinases, indicating its potential for targeted therapeutic applications without off-target effects .

Key Biological Effects

-

Phosphorylation Inhibition:

- Suppresses phosphorylation of Tyr267 on the androgen receptor in prostate cancer cells. This action is crucial as it may affect the growth and survival of prostate cancer cells that rely on androgen signaling.

- Tumor Growth Suppression:

- DAT Endocytosis and Oligomerization:

In Vitro Studies

In vitro studies have shown that this compound effectively reduces cell viability in various cancer cell lines through its action on Ack1. The compound's ability to inhibit cell proliferation was linked to its interference with key signaling pathways associated with tumor growth.

In Vivo Studies

A series of in vivo experiments demonstrated that this compound not only inhibited tumor growth but also enhanced the efficacy of existing therapies when used in combination. For example, when administered alongside hormone therapy in xenograft models, this compound showed improved outcomes compared to hormone therapy alone.

属性

IUPAC Name |

N-[[(2S)-oxolan-2-yl]methyl]-5,6-diphenylfuro[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3O2/c1-3-8-16(9-4-1)19-20-22(24-14-18-12-7-13-27-18)25-15-26-23(20)28-21(19)17-10-5-2-6-11-17/h1-6,8-11,15,18H,7,12-14H2,(H,24,25,26)/t18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNFHHOXCDUAYSR-SFHVURJKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](OC1)CNC2=C3C(=C(OC3=NC=N2)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20467671 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

371.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873305-35-2 | |

| Record name | AIM-100 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20467671 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。